1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the condensation of 1,3-dibromobenzene with (S)-4-benzyl-4,5-dihydrooxazole under basic conditions, followed by cyclization to form the oxazoline rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to induce chirality in reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene in catalysis involves coordination to a metal center, which facilitates the transfer of chirality to the substrate. The oxazoline rings provide a chiral environment that influences the stereochemistry of the reaction products .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Used in similar catalytic applications but lacks the chiral oxazoline rings.
1,3-Dibenzoylbenzene: Utilized in organic synthesis but does not provide the same chiral environment.
Uniqueness
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which make it particularly valuable in asymmetric synthesis and catalysis. This distinguishes it from other benzene derivatives that do not possess such chiral features .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAUNITQWOZKN-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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